molecular formula C5H6N2O2 B1594835 4-Methyloxazole-5-carboxamide CAS No. 4866-00-6

4-Methyloxazole-5-carboxamide

Cat. No. B1594835
CAS RN: 4866-00-6
M. Wt: 126.11 g/mol
InChI Key: HBKBZJZRIWAICY-UHFFFAOYSA-N
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Description

4-Methyloxazole-5-carboxamide is a chemical compound with the molecular formula C5H6N2O2 . It has a molecular weight of 126.11 g/mol . The IUPAC name for this compound is 4-methyl-1,3-oxazole-5-carboxamide .


Molecular Structure Analysis

The molecular structure of 4-Methyloxazole-5-carboxamide consists of a 5-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The compound has one hydrogen bond donor and three hydrogen bond acceptors .


Physical And Chemical Properties Analysis

4-Methyloxazole-5-carboxamide is a solid at room temperature . It has a computed XLogP3-AA value of -0.1, indicating its solubility in water and lipids . The compound also has a topological polar surface area of 69.1 Ų .

Scientific Research Applications

Antimicrobial Activity

4-Methyloxazole-5-carboxamide derivatives demonstrate promising applications in antimicrobial activities. For instance, compounds like 5-methyl-1H-1,2,3-triazole-4-carboxamides have shown potent antibacterial effects against Staphylococcus aureus. Other similar compounds have also been active against pathogenic yeast like Candida albicans, indicating a selective action and minimal impact on human cell viability (Pokhodylo et al., 2021).

Synthesis of Complex Molecules

4-Methyloxazole-5-carboxamide and its derivatives are crucial in synthesizing complex molecules. For example, its use in the synthesis of 2-phenyl-4,5-substituted oxazoles through copper-catalyzed intramolecular cyclization is noteworthy. These processes lead to the introduction of various functional groups, playing a significant role in the development of novel chemical compounds (Vijay Kumar et al., 2012).

Potential in Drug Synthesis

The compound has been utilized in synthesizing drug candidates, such as methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate, demonstrating high optical purity. This synthesis is a testament to its role in the precise and effective development of pharmaceutical compounds (Magata et al., 2017).

Application in Energetic Materials

The compound finds its application in the field of energetic materials. For example, nitrogen-rich energetic compounds like 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole have been synthesized using derivatives of 4-Methyloxazole-5-carboxamide. Such compounds exhibit high thermal stability and are investigated for potential applications in energetic material science (Qin et al., 2016).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-methyl-1,3-oxazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-3-4(5(6)8)9-2-7-3/h2H,1H3,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBKBZJZRIWAICY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30197573
Record name 4-Methyloxazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30197573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyloxazole-5-carboxamide

CAS RN

4866-00-6
Record name 5-Carbamoyl-4-methyloxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4866-00-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyloxazole-5-carboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004866006
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyloxazole-5-carboxamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyloxazole-5-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.156
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of ethyl 4-methyloxazole-5-carboxylate (7.8 g, 50 mmoles) and ammonium hydroxide in a seal tube was stirred at rt for 12 hours. After completion of the reaction, solid was filtered and washed with water. The aqueous was extracted with ethyl acetate. The organic extract was dried and concentrated and combined with the filtered solid. Yield: 4.1 g (47%) 1H NMR (400 MHz, CDCl3): δ 2.38 (s, 3H), 7.92 (s, 1H). LCMS: (ES+) m/z=126.7 (M)+
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
織田雅次, 榊敏朗, 佐々木直子, 野仲信行… - Journal of Pesticide …, 1993 - jlc.jst.go.jp
… On the other hand, 4-methyloxazole-5-carboxamide (27), 5methylisoxazole-4-carboxamide (26) and 4methylthidiazole-5-carboxamide (28) were not so active against both diseases. …
Number of citations: 15 jlc.jst.go.jp
IJ Turchi - Industrial & Engineering Chemistry Product Research …, 1981 - ACS Publications
1 intriguing facet of the chemistry of heterocyclic com-pounds. The present review of oxazole chemistry is an update of two previous reviews (1, 2) covering the literature from 1974 to the …
Number of citations: 105 pubs.acs.org
J Bartroli, E Turmo, M Algueró… - Journal of medicinal …, 1998 - ACS Publications
… (1R,2R)-2-(4-Chlorophenyl)-N-[2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-4-methyloxazole-5-carboxamide (23). A solution of N-(4-chlorobenzoyl)-l-…
Number of citations: 66 pubs.acs.org
K Jansen, L Heirbaut, R Verkerk… - Journal of medicinal …, 2014 - ACS Publications
Fibroblast activation protein (FAP) is a serine protease related to dipeptidyl peptidase IV (DPPIV). It has been convincingly linked to multiple disease states involving remodeling of the …
Number of citations: 176 pubs.acs.org
R Rajan, D Schepmann, JA Schreiber… - European Journal of …, 2021 - Elsevier
Glutamatergic N-Methyl-d-aspartate (NMDA) receptors are heterotetrameric ion channels that can be comprised of different subunits. GluN2A subunit-containing NMDA receptors are …
Number of citations: 2 www.sciencedirect.com
TJ YAMAGISHI, KJ KAWAMURA, YJ ARANO… - ic.gc.ca
The present invention relates to arylamide derivatives which have blocking activities of voltage gated sodium channels as the TTX-S channels, and which are useful in the treatment or …
Number of citations: 2 www.ic.gc.ca
TJ YAMAGISHI, KJ KAWAMURA, YJ ARANO… - ic.gc.ca
… do)-4-methyloxazole-5-carboxamide; …
Number of citations: 2 www.ic.gc.ca
織田雅次, 榊敏朗, 佐々木直子, 野仲信行… - Journal of Pesticide …, 1993 - jstage.jst.go.jp
… On the other hand, 4-methyloxazole-5-carboxamide (27), 5methylisoxazole-4-carboxamide (26) and 4methylthidiazole-5-carboxamide (28) were not so active against both diseases. …
Number of citations: 4 www.jstage.jst.go.jp

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